molecular formula C20H16O B11849713 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone CAS No. 116423-22-4

1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone

Cat. No.: B11849713
CAS No.: 116423-22-4
M. Wt: 272.3 g/mol
InChI Key: CGIDNZLPLLZVKE-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further connected to a 1,2-dihydroacenaphthylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acenaphthene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups are introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone can be compared with other similar compounds such as:

    2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione: This compound shares the acenaphthylene core but differs in the functional groups attached, leading to distinct chemical and biological properties.

    3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione: Another structurally related compound with different reactivity and applications.

The uniqueness of this compound lies in its specific combination of the phenyl and acenaphthylene moieties, which imparts unique chemical reactivity and potential for diverse applications.

Properties

CAS No.

116423-22-4

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-2-phenylethanone

InChI

InChI=1S/C20H16O/c21-19(13-14-5-2-1-3-6-14)17-12-11-16-10-9-15-7-4-8-18(17)20(15)16/h1-8,11-12H,9-10,13H2

InChI Key

CGIDNZLPLLZVKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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